molecular formula C15H20FNO3 B13681816 N-Boc-1-[4-(3-fluorooxetan-3-yl)phenyl]methanamine

N-Boc-1-[4-(3-fluorooxetan-3-yl)phenyl]methanamine

Cat. No.: B13681816
M. Wt: 281.32 g/mol
InChI Key: KJMDAWFDUNFXDL-UHFFFAOYSA-N
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Description

N-Boc-1-[4-(3-fluorooxetan-3-yl)phenyl]methanamine is a compound that features a tert-butoxycarbonyl (Boc) protected amine group attached to a phenyl ring, which is further substituted with a 3-fluorooxetane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-1-[4-(3-fluorooxetan-3-yl)phenyl]methanamine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Boc-1-[4-(3-fluorooxetan-3-yl)phenyl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: Yields the free amine.

    Substitution: Produces substituted oxetane derivatives.

    Coupling Reactions: Results in further functionalized phenyl derivatives.

Scientific Research Applications

N-Boc-1-[4-(3-fluorooxetan-3-yl)phenyl]methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-1-[4-(3-fluorooxetan-3-yl)phenyl]methanamine depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The fluorooxetane moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing the compound’s pharmacokinetic and pharmacodynamic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-1-[4-(3-fluorooxetan-3-yl)phenyl]methanamine is unique due to the presence of the fluorooxetane moiety, which can impart distinct electronic and steric effects. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

N-Boc-1-[4-(3-fluorooxetan-3-yl)phenyl]methanamine is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Synthesis and Characterization

The synthesis of this compound involves several steps that can include the protection of amines, formation of oxetane structures, and various coupling reactions. The following general steps outline the synthesis:

  • Protection of Amine : The amine group is protected using a Boc (tert-butyloxycarbonyl) group to prevent unwanted reactions during subsequent steps.
  • Formation of Oxetane : The 3-fluorooxetan-3-yl moiety is synthesized through cyclization reactions involving suitable precursors.
  • Coupling Reaction : The protected amine is coupled with the phenyl group to form the final compound.

Biological Activity

This compound exhibits various biological activities, particularly in the context of cancer research and enzyme inhibition.

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit key enzymes involved in metabolic pathways. For example, lactate dehydrogenase (LDH) inhibitors have been studied for their potential in cancer treatment due to their role in the metabolic shift observed in tumor cells. A comparative analysis of LDH inhibitors shows varying IC50 values (the concentration required to inhibit 50% of the enzyme activity) across different compounds, highlighting the importance of structural modifications for enhancing potency.

CompoundBiochemical LDHA IC50 (nM)Cytotoxicity IC50 (nM)
119902
1211505
1314487
N-BocTBDTBD

Case Studies

  • Cancer Cell Lines : In studies involving various cancer cell lines such as A673 and MiaPaCa-2, compounds with similar structures have shown promising cytotoxic effects. For instance, compound 12 exhibited an IC50 of 505 nM against A673 cells, indicating significant anti-cancer activity.
  • Mechanistic Studies : Investigations into the mechanism of action for related compounds reveal that they may modulate pathways involving TBK1 (TANK-binding kinase 1) and IKKε (I-Kappa-B kinase epsilon), which are crucial in cancer cell survival and inflammation responses. Inhibiting these kinases can lead to reduced tumor growth and improved therapeutic outcomes in resistant cancer types.

Research Findings

Recent studies have focused on the pharmacological potential of N-Boc derivatives in treating diseases mediated by specific kinases. For instance, compounds that inhibit TBK1 have shown efficacy in reducing the survival of certain cancer cell lines, as evidenced by shRNA kinome screens that identified TBK1's role in HER2+ breast cancer cell survival .

Moreover, structural modifications such as introducing fluorinated groups (e.g., 3-fluorooxetan) have been linked to enhanced bioactivity and selectivity towards targeted enzymes . This suggests that further exploration into the structure-activity relationship (SAR) of N-Boc derivatives could yield more potent therapeutic agents.

Properties

Molecular Formula

C15H20FNO3

Molecular Weight

281.32 g/mol

IUPAC Name

tert-butyl N-[[4-(3-fluorooxetan-3-yl)phenyl]methyl]carbamate

InChI

InChI=1S/C15H20FNO3/c1-14(2,3)20-13(18)17-8-11-4-6-12(7-5-11)15(16)9-19-10-15/h4-7H,8-10H2,1-3H3,(H,17,18)

InChI Key

KJMDAWFDUNFXDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2(COC2)F

Origin of Product

United States

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